molecular formula C11H17NO6 B14480927 N-(hydroxymethyl)prop-2-enamide;methyl prop-2-enoate;prop-2-enoic acid CAS No. 68239-89-4

N-(hydroxymethyl)prop-2-enamide;methyl prop-2-enoate;prop-2-enoic acid

Cat. No.: B14480927
CAS No.: 68239-89-4
M. Wt: 259.26 g/mol
InChI Key: JWMWVHFIQITQHL-UHFFFAOYSA-N
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Description

2-Propenoic acid, polymer with N-(hydroxymethyl)-2-propenamide and methyl 2-propenoate is a complex polymer that finds applications in various fields due to its unique chemical properties. This polymer is synthesized through the polymerization of 2-propenoic acid, N-(hydroxymethyl)-2-propenamide, and methyl 2-propenoate, resulting in a material with diverse functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, polymer with N-(hydroxymethyl)-2-propenamide and methyl 2-propenoate typically involves free radical polymerization. This process is initiated by a free radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under controlled temperature conditions. The monomers are mixed in a suitable solvent, and the reaction is carried out at elevated temperatures to facilitate polymerization.

Industrial Production Methods

In industrial settings, the production of this polymer is scaled up using continuous or batch polymerization processes. The reaction conditions are optimized to ensure high yield and purity of the polymer. The polymerization is often carried out in large reactors with precise control over temperature, pressure, and monomer feed rates to achieve the desired molecular weight and polymer properties.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, polymer with N-(hydroxymethyl)-2-propenamide and methyl 2-propenoate undergoes various chemical reactions, including:

    Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acid groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, converting certain functional groups into alcohols.

    Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups, enhancing its properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Polymers with modified functional groups.

Scientific Research Applications

2-Propenoic acid, polymer with N-(hydroxymethyl)-2-propenamide and methyl 2-propenoate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of advanced materials and as a functional polymer in various chemical reactions.

    Biology: Employed in the development of biocompatible materials for drug delivery systems and tissue engineering.

    Medicine: Utilized in the formulation of hydrogels for wound healing and as a component in medical adhesives.

    Industry: Applied in coatings, adhesives, and sealants due to its excellent adhesive properties and chemical resistance.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, polymer with N-(hydroxymethyl)-2-propenamide and methyl 2-propenoate involves its interaction with various molecular targets. The polymer’s functional groups can form hydrogen bonds, ionic interactions, and covalent bonds with other molecules, leading to its diverse applications. The pathways involved include:

    Hydrogen Bonding: Interaction with biological molecules through hydrogen bonds.

    Ionic Interactions: Formation of ionic bonds with charged species.

    Covalent Bonding: Covalent attachment to other molecules, enhancing its stability and functionality.

Comparison with Similar Compounds

Similar Compounds

    Polyacrylic Acid: A simpler polymer of 2-propenoic acid, used in similar applications but with different properties.

    Poly(methyl methacrylate): A polymer of methyl 2-propenoate, known for its transparency and rigidity.

    Poly(N-isopropylacrylamide): A polymer with temperature-responsive properties, used in biomedical applications.

Uniqueness

2-Propenoic acid, polymer with N-(hydroxymethyl)-2-propenamide and methyl 2-propenoate is unique due to its combination of functional groups, which impart a balance of hydrophilicity and hydrophobicity, making it suitable for a wide range of applications. Its ability to undergo various chemical modifications further enhances its versatility compared to similar polymers.

Properties

CAS No.

68239-89-4

Molecular Formula

C11H17NO6

Molecular Weight

259.26 g/mol

IUPAC Name

N-(hydroxymethyl)prop-2-enamide;methyl prop-2-enoate;prop-2-enoic acid

InChI

InChI=1S/C4H7NO2.C4H6O2.C3H4O2/c1-2-4(7)5-3-6;1-3-4(5)6-2;1-2-3(4)5/h2,6H,1,3H2,(H,5,7);3H,1H2,2H3;2H,1H2,(H,4,5)

InChI Key

JWMWVHFIQITQHL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=C.C=CC(=O)NCO.C=CC(=O)O

Related CAS

68239-89-4

Origin of Product

United States

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